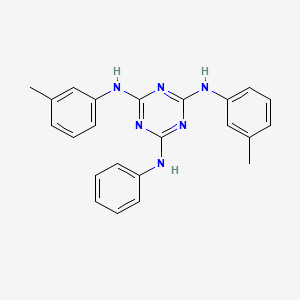![molecular formula C19H11IO2 B12593454 2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one CAS No. 878199-42-9](/img/structure/B12593454.png)
2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one is a complex organic compound with the molecular formula C19H11IO2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one typically involves the iodination of 3-phenyl-1H-naphtho[2,1-B]pyran-1-one. This process can be achieved through various methods, including:
Direct Iodination: This method involves the direct introduction of an iodine atom into the naphthopyran structure using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
化学反応の分析
Types of Reactions
2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different chemical properties.
Common Reagents and Conditions
Substitution: Sodium iodide, potassium carbonate, and suitable nucleophiles (e.g., amines, thiols) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthopyran derivatives, while oxidation and reduction can produce a range of oxidized and reduced products, respectively .
科学的研究の応用
2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Material Science: It is used in the development of photochromic materials, which change color upon exposure to light, making them useful in optical devices and smart windows.
Chemical Biology: The compound is used as a probe to study various biological processes and molecular interactions.
作用機序
The mechanism of action of 2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
類似化合物との比較
Similar Compounds
3,3-Diphenyl-3H-naphtho[2,1-B]pyran: Known for its photochromic properties and used in ophthalmic lenses.
Naphtho[2,1-B]furan Derivatives: These compounds exhibit potent antibacterial, genotoxic, and anticancer activities.
Uniqueness
2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
878199-42-9 |
|---|---|
分子式 |
C19H11IO2 |
分子量 |
398.2 g/mol |
IUPAC名 |
2-iodo-3-phenylbenzo[f]chromen-1-one |
InChI |
InChI=1S/C19H11IO2/c20-17-18(21)16-14-9-5-4-6-12(14)10-11-15(16)22-19(17)13-7-2-1-3-8-13/h1-11H |
InChIキー |
FPZJUIJHGNXYIF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC4=CC=CC=C43)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


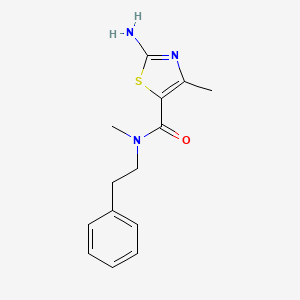
![1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene](/img/structure/B12593374.png)
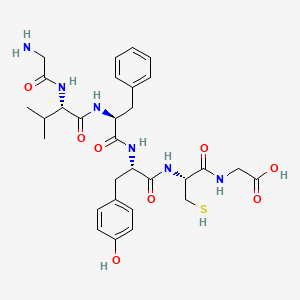
![Naphtho[2,1-b]furan-1-amine, 2-(4,5-dihydro-5-phenyl-1H-pyrazol-3-yl)-](/img/structure/B12593387.png)
![[(4-Nitrophenyl)methoxy]acetaldehyde](/img/structure/B12593390.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide](/img/structure/B12593392.png)
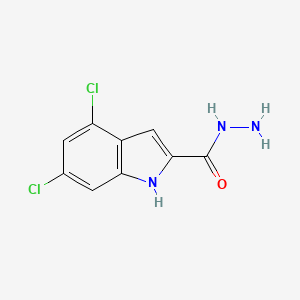
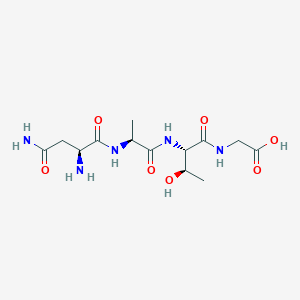
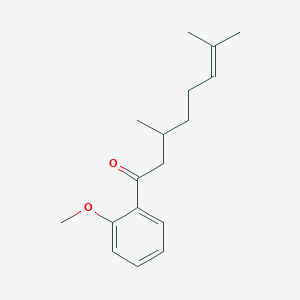
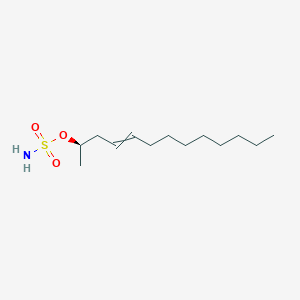
![6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B12593430.png)
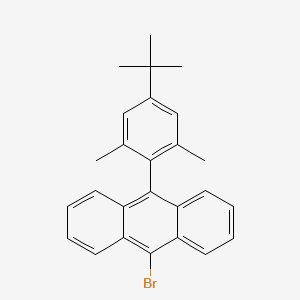
![7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B12593445.png)
